molecular formula C17H19N3O7S B3013392 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 868680-18-6

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No.: B3013392
CAS No.: 868680-18-6
M. Wt: 409.41
InChI Key: QIYZSRZPNFOSRE-UHFFFAOYSA-N
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Description

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with a benzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate typically involves the condensation of 4-(N,N-diethylsulfamoyl)benzoic acid with 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine. This reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methyl-3-amino-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate.

    Reduction: Formation of 6-methyl-3-nitro-2-hydroxy-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate.

    Substitution: Formation of various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism of action of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may modulate cellular signaling pathways by interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
  • 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
  • N-(2’-Methyl-3’-nitro-1’-oxo-4’-pyridyl)acetamide

Uniqueness

Compared to similar compounds, 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate stands out due to its unique combination of a pyridine ring and a benzoate ester with a diethylsulfamoyl group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7S/c1-4-19(5-2)28(25,26)13-8-6-12(7-9-13)17(22)27-14-10-11(3)18-16(21)15(14)20(23)24/h6-10H,4-5H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYZSRZPNFOSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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